(2S)-N-(4-Hydroxybutyl)pyrrolidine-2-carboxamide;hydrochloride
Description
(2S)-N-(4-Hydroxybutyl)pyrrolidine-2-carboxamide hydrochloride is a chiral pyrrolidine derivative characterized by a hydroxybutyl substituent on the amide nitrogen. Its molecular formula is C₉H₁₉ClN₂O₂, with a molecular weight of 222.72 g/mol . This compound is primarily utilized as a building block in medicinal chemistry, particularly in the development of PROTAC® (Proteolysis-Targeting Chimeras) degraders, where it may serve as a linker or ligand component .
Properties
IUPAC Name |
(2S)-N-(4-hydroxybutyl)pyrrolidine-2-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2.ClH/c12-7-2-1-5-11-9(13)8-4-3-6-10-8;/h8,10,12H,1-7H2,(H,11,13);1H/t8-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLSZHUVETKXFRN-QRPNPIFTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)NCCCCO.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC1)C(=O)NCCCCO.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(2S)-N-(4-Hydroxybutyl)pyrrolidine-2-carboxamide; hydrochloride is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a pyrrolidine core with a hydroxylbutyl substituent and a carboxamide functional group. Its chemical formula is CHNO·HCl, indicating the presence of hydrochloride salt which enhances solubility in aqueous environments.
Research indicates that (2S)-N-(4-Hydroxybutyl)pyrrolidine-2-carboxamide may exert its biological effects through several mechanisms:
Pharmacokinetics
Pharmacokinetic studies suggest that compounds with similar structures demonstrate favorable absorption and distribution characteristics. For instance, oral administration in animal models has shown significant plasma exposure and bioavailability, which are critical for therapeutic efficacy .
Antitumor Activity
In preclinical studies, (2S)-N-(4-Hydroxybutyl)pyrrolidine-2-carboxamide has demonstrated potential antitumor activity:
- Tumor Growth Inhibition : In xenograft models, compounds structurally related to (2S)-N-(4-Hydroxybutyl)pyrrolidine-2-carboxamide showed modest tumor growth inhibition. For example, a related compound administered at 100 mg/kg resulted in only moderate p53 activation and limited apoptosis induction in tumor tissues .
Case Studies
- In Vivo Studies : A study involving the administration of related pyrrolidine derivatives indicated that while these compounds could activate apoptotic pathways, their efficacy varied significantly based on structural modifications .
- Comparative Analysis : When compared to other MDM2 inhibitors, (2S)-N-(4-Hydroxybutyl)pyrrolidine-2-carboxamide exhibited lower potency but still showed promise as part of combination therapies for enhanced efficacy against resistant tumors .
Data Table: Biological Activity Summary
| Property | Value/Description |
|---|---|
| Chemical Formula | CHNO·HCl |
| MDM2 Binding Affinity | Moderate (exact values vary by derivative) |
| Antitumor Activity | Modest inhibition in xenograft models |
| Neuroprotective Potential | Suggested but not extensively studied |
| Oral Bioavailability | High (based on related compounds) |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The following table summarizes key structural and physicochemical properties of (2S)-N-(4-Hydroxybutyl)pyrrolidine-2-carboxamide hydrochloride and related compounds:
Key Observations:
Substituent Effects :
- The 4-hydroxybutyl group in the target compound improves hydrophilicity compared to the chlorophenyl group in , which may enhance metabolic stability and reduce off-target interactions.
- Thiazole -containing derivatives (e.g., ) exhibit enhanced binding to viral proteases due to aromatic and heterocyclic interactions.
Pharmacological Applications :
Pharmacokinetic and Pharmacodynamic Comparisons
- Solubility : The hydroxybutyl group likely enhances aqueous solubility compared to chlorophenyl or benzoyl derivatives, facilitating oral bioavailability .
- Enzyme Inhibition: Thiazole-containing compounds (e.g., ) show nanomolar inhibition of SARS-CoV-2 Mpro, whereas dichlorophenyl derivatives (e.g., ) are more relevant in agrochemical contexts.
Q & A
Q. What synthetic routes are commonly employed for (2S)-N-(4-Hydroxybutyl)pyrrolidine-2-carboxamide hydrochloride, and how is stereochemical integrity maintained?
The compound is synthesized via multi-step reactions, often starting with pyrrolidine-2-carboxylic acid derivatives. Key steps include:
- Acylation : Reaction of (2S)-pyrrolidine-2-carboxylic acid with 4-hydroxybutylamine to form the amide bond.
- Salt Formation : Acidification with HCl to yield the hydrochloride salt.
Stereochemical control is achieved using chiral auxiliaries or enantioselective catalysts. For example, diastereomeric intermediates may be resolved via crystallization or chromatography .
Q. What analytical techniques are critical for characterizing purity and structural integrity?
- HPLC : Quantifies purity and detects enantiomeric impurities (e.g., Chiralcel OD-H column, hexane:isopropanol mobile phase) .
- Mass Spectrometry (MS) : Confirms molecular weight (expected [M+H]⁺: m/z 207.1 for C₉H₁₉ClN₂O₂) .
- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹, N-H bend at ~1550 cm⁻¹) .
Q. How is the compound typically stored to ensure stability in research settings?
- Storage Conditions : Room temperature (RT) in airtight, light-resistant containers.
- Stability Tests : Accelerated degradation studies (40°C/75% RH for 6 months) monitor hydrolysis or oxidation. Stability is confirmed via HPLC purity checks .
Advanced Research Questions
Q. How do structural modifications (e.g., hydroxybutyl chain length) impact biological activity in related pyrrolidine derivatives?
Comparative studies on analogs (e.g., N-(2-hydroxyethyl) vs. N-(4-hydroxybutyl) derivatives) reveal:
- Hydrophilicity : Longer chains (e.g., 4-hydroxybutyl) enhance solubility but may reduce blood-brain barrier permeability.
- Receptor Binding : Modifications alter hydrogen-bonding interactions with enzymes like proteases or kinases .
Data Table :
| Derivative | Chain Length | Solubility (mg/mL) | IC₅₀ (Enzyme X) |
|---|---|---|---|
| 2-hydroxyethyl | C2 | 12.5 | 1.2 µM |
| 4-hydroxybutyl | C4 | 18.7 | 0.8 µM |
| Data extrapolated from and . |
Q. What strategies resolve contradictions in biological assay data (e.g., conflicting IC₅₀ values)?
Common issues and solutions:
- Impurity-Driven Artifacts : Use preparative HPLC to isolate >99% pure batches and retest .
- Assay Conditions : Standardize buffer pH (e.g., Tris vs. HEPES) and temperature (25°C vs. 37°C) to minimize variability .
- Crystal Polymorphism : X-ray diffraction identifies polymorphs affecting solubility and activity .
Q. How can enantiomeric purity be validated, and what are the implications of residual (2R)-isomer contamination?
Q. What computational methods predict the compound’s interaction with novel biological targets?
- Molecular Docking : AutoDock Vina or Schrödinger Suite models binding to proteins (e.g., VHL E3 ligase for PROTAC design) .
- MD Simulations : GROMACS assesses stability of ligand-receptor complexes over 100-ns trajectories .
Methodological Guidance
Q. Designing SAR Studies for Pyrrolidine Derivatives
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
